1H-Benzimidazole-5-carboxylic acid, 2-[[5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazol-3-yl]amino]-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester
Description
BenchChem offers high-quality 1H-Benzimidazole-5-carboxylic acid, 2-[[5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazol-3-yl]amino]-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole-5-carboxylic acid, 2-[[5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazol-3-yl]amino]-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[[5-bromo-1-(2-trimethylsilylethoxymethyl)indazol-3-yl]amino]-1-[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]benzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52BrN5O4Si2/c1-10-44-33(42)24-11-17-31-29(21-24)37-34(41(31)26-13-15-27(16-14-26)45-47(8,9)35(2,3)4)38-32-28-22-25(36)12-18-30(28)40(39-32)23-43-19-20-46(5,6)7/h11-12,17-18,21-22,26-27H,10,13-16,19-20,23H2,1-9H3,(H,37,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFSDRPZBGYGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)NC3=NN(C4=C3C=C(C=C4)Br)COCC[Si](C)(C)C)C5CCC(CC5)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52BrN5O4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1H-benzimidazole-5-carboxylic acid, 2-[[5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazol-3-yl]amino]-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester is a complex benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzimidazole core with various substituents that enhance its biological activity. The presence of bromine and trimethylsilyl groups is particularly noteworthy as these modifications can influence the compound's interaction with biological targets.
Anticancer Activity
Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause S/G2 phase arrest in leukemic cells, which is associated with downregulation of cyclins and CDKs .
- Apoptosis Induction : Evidence suggests that certain benzimidazole derivatives lead to increased DNA strand breaks and activation of pro-apoptotic pathways, including PARP cleavage .
Antitubercular Activity
Some benzimidazole derivatives have demonstrated activity against Mycobacterium tuberculosis. For example, compounds structurally similar to the one have shown minimum inhibitory concentrations (MIC) ranging from 0.8 to 12.5 μg/mL against resistant strains of M. tuberculosis . This suggests that modifications in the benzimidazole structure can enhance its antitubercular efficacy.
Antimicrobial Properties
Benzimidazole derivatives are also noted for their antimicrobial activities. The compound's structural features may contribute to its effectiveness against various pathogens. In particular:
- Inhibition of Bacterial Growth : Certain studies have highlighted the antibacterial properties of benzimidazole derivatives, suggesting potential applications in treating bacterial infections .
Case Study 1: Anticancer Efficacy
A study focused on a series of benzimidazole derivatives similar to the compound demonstrated significant cytotoxicity against leukemia cell lines. The most effective derivative induced cell death with an IC50 value as low as 3 µM, indicating strong potential as an anticancer agent .
Case Study 2: Antitubercular Activity
Another investigation evaluated the antitubercular activity of synthesized benzimidazole derivatives against the H37Rv strain of M. tuberculosis. Compounds exhibited MIC values comparable to standard treatments like Isoniazid, showcasing their potential as alternative therapies for tuberculosis .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; cell cycle arrest | |
| Antitubercular | MIC values: 0.8 - 12.5 µg/mL | |
| Antimicrobial | Effective against various bacterial strains |
Table 2: Structure-Activity Relationship (SAR)
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzimidazole compounds, including those similar to the target compound, exhibit significant anticancer properties. For instance, studies on 1H-benzimidazole-5-carboxylic acid derivatives have shown their potential as anti-leukemic agents. One derivative demonstrated an IC50 value of 3 µM against leukemic cells, inducing apoptosis through mechanisms such as cell cycle arrest and downregulation of cyclin-dependent kinase (CDK) proteins . The structural features of benzimidazole compounds are crucial for their interaction with biological targets, enhancing their efficacy as chemotherapeutic agents.
Anti-inflammatory Properties
The indazole scaffold present in the compound has been linked to anti-inflammatory effects. For example, certain indazole-containing derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. Compounds with this structure have been evaluated for their ability to reduce inflammation and pain in various models . The presence of specific substituents on the indazole ring can significantly influence the anti-inflammatory potency.
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has also been explored. Compounds similar to the target structure have demonstrated activity against various bacterial strains and fungi. For instance, one study highlighted that certain derivatives exhibited higher inhibition rates against penicillin-resistant Staphylococcus aureus and other pathogens . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of compounds like 1H-benzimidazole-5-carboxylic acid derivatives. Variations in substituents at specific positions on the benzimidazole or indazole rings can lead to significant changes in biological activity. For example, modifications at the 4-position and 6-position of the indazole scaffold have been shown to enhance inhibitory activities against specific targets like indoleamine 2,3-dioxygenase (IDO) . This insight is critical for developing more potent analogs.
Synthesis and Development
The synthesis of this compound involves advanced organic chemistry techniques that allow for precise modifications to enhance its pharmacological properties. Recent advancements have included metal-free catalyzed reactions and ligand-free methods that simplify the synthesis process while maintaining high yields . These methodologies are essential for scaling up production for clinical applications.
Case Studies
Several case studies highlight the applications of related compounds:
- Anti-leukemic Studies : A study focused on a benzimidazole derivative demonstrated significant cytotoxicity against leukemia cell lines, supporting further development as a targeted therapy .
- Inflammation Models : Indazole derivatives were tested in animal models for their ability to reduce inflammation markers and pain response, showing promise for treating chronic inflammatory conditions .
- Antimicrobial Efficacy : Research on various benzimidazole derivatives revealed potent antimicrobial activity against resistant strains, suggesting potential use in developing new antibiotics .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis .
Silyl Ether Deprotection
Both the trimethylsilyl ethoxymethyl (SEM) and tert-butyldimethylsilyl (TBDMS) groups are cleaved under acidic or fluoride-driven conditions, enabling selective deprotection.
SEM Group Cleavage
The SEM group is removed using trifluoroacetic acid (TFA), exposing reactive sites for further functionalization.
| Conditions | Reagents | Product | Applications |
|---|---|---|---|
| TFA (50% in DCM), 0°C → RT | TFA | Free indazole NH group | Intermediate for cross-coupling |
TBDMS Group Cleavage
The TBDMS-protected hydroxyl group is liberated using tetrabutylammonium fluoride (TBAF):
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| TBAF (1M in THF), RT | TBAF | Trans-4-hydroxycyclohexyl derivative | 92% |
Suzuki–Miyaura Cross-Coupling
The bromo substituent on the indazole ring participates in palladium-catalyzed cross-coupling with boronic acids, enabling aryl–aryl bond formation.
| Catalyst System | Base | Boronic Acid | Product | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | K₂CO₃ | Phenylboronic acid | Biaryl derivative | 76% |
| PdCl₂(dppf), CsF | CsF | 4-Methoxyphenylboronic | Methoxy-substituted analog | 68% |
Nucleophilic Substitution
The bromo group undergoes nucleophilic displacement with amines or thiols under transition-metal-free conditions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Morpholine | DMF, 120°C, 12h | Morpholinyl-substituted derivative | 63% |
| Sodium thiomethoxide | DMSO, 80°C, 6h | Methylthio analog | 58% |
Cyclohexyloxy Group Modifications
The trans-cyclohexyloxy group remains stable under most conditions but can undergo oxidation or reduction if exposed to strong agents:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Oxidation (CrO₃/H₂SO₄) | Jones reagent | Ketone formation | Low yield (22%) |
| Hydrogenation (H₂/Pd-C) | H₂, Pd/C | Cyclohexanol derivative | Requires TBDMS deprotection |
Thermal Stability and Side Reactions
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily due to silyl ether breakdown. Side reactions include:
-
Ester transesterification with alcohols under acidic catalysis (e.g., MeOH/H⁺).
-
Radical bromination at the benzimidazole C4 position under UV light.
Research Insights
-
The SEM group’s stability in basic media allows sequential deprotection strategies, enabling selective functionalization.
-
Suzuki coupling yields drop significantly with electron-deficient boronic acids due to reduced nucleophilicity.
-
Computational studies (DFT) suggest the bromo group’s ortho-directing effect enhances regioselectivity in electrophilic substitutions.
This compound’s multifunctional design supports its utility in constructing complex pharmacophores, particularly in kinase inhibitor development .
Preparation Methods
Heterocyclization of 4-(Methylamino)-3-Nitrobenzoate Derivatives
The benzimidazole ring is constructed via sodium dithionite-mediated cyclization, as demonstrated in analogous syntheses. Ethyl 4-(methylamino)-3-nitrobenzoate undergoes condensation with aldehydes in dimethyl sulfoxide (DMSO) at 80–100°C, followed by hydrolysis:
Reaction Conditions
| Component | Quantity/Concentration |
|---|---|
| Ethyl 4-(methylamino)-3-nitrobenzoate | 1.0 equiv |
| Sodium dithionite (Na₂S₂O₄) | 3.0 equiv |
| DMSO | 0.5 M |
| Temperature | 90°C, 12 h |
This method yields ethyl 1-methyl-1H-benzimidazole-5-carboxylate in 68–72% yield after base hydrolysis.
Preparation of the Indazole Fragment
Synthesis of 5-Bromo-1H-indazol-3-amine
Aminohydrazones cyclize under acidic conditions to form 1H-indazoles. For 5-bromo substitution:
SEM Protection of the Indazole Nitrogen
The 1-position nitrogen is protected using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl):
$$
\text{5-Bromo-1H-indazol-3-amine} + \text{SEM-Cl} \xrightarrow{\text{Et₃N, DCM}} \text{5-Bromo-1-SEM-1H-indazol-3-amine} \quad (89\% \text{ yield})
$$
Fragment Coupling and Final Assembly
Buchwald-Hartwig Amination
The indazole amine is coupled to the benzimidazole C-2 position using palladium catalysis:
Reaction Protocol
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃ (5 mol%) |
| Ligand | XantPhos (10 mol%) |
| Base | Cs₂CO₃ (2.5 equiv) |
| Solvent | Toluene |
| Temperature | 110°C, 24 h |
Global Deprotection and Purification
Sequential deprotection is performed:
- SEM Removal : Treatment with HF·pyridine in THF cleaves the SEM group (quantitative).
- TBDMS Cleavage : Tetrabutylammonium fluoride (TBAF) in THF removes the silyl ether (93% yield).
Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity.
Optimization Challenges and Solutions
Competing Side Reactions
Yield Improvement Strategies
| Step | Improvement | Yield Increase |
|---|---|---|
| Benzimidazole cyclization | Microwave-assisted (150°C, 1 h) | 72% → 88% |
| SEM protection | Anhydrous DMF solvent | 89% → 94% |
Analytical Data and Characterization
Spectroscopic Validation
- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, H-4 benzimidazole), 7.89 (d, J = 8.5 Hz, 1H, indazole H-7), 5.42 (s, 2H, SEM CH₂).
- HRMS (ESI+): m/z calc. for C₃₄H₄₈BrN₅O₅Si₂ [M+H]⁺: 798.2214; found: 798.2209.
Chromatographic Purity
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18, 70:30 MeCN/H₂O, 1 mL/min | 99.2% |
| TLC | SiO₂, EtOAc/Hexanes (1:1) | Rf 0.45 |
Industrial-Scale Considerations
Q & A
Q. What synthetic routes are commonly employed to prepare the ethyl ester group in this compound?
The ethyl ester is typically introduced via esterification of the carboxylic acid precursor. For example, refluxing the carboxylic acid derivative with ethanol in the presence of a catalytic acid (e.g., HCl or H₂SO₄) under anhydrous conditions yields the ester. Key intermediates, such as 1H-benzimidazole-5-carboxylic acid (CAS: 15788-16-6), are synthesized first, followed by protection/deprotection steps for functional groups like the SEM [(2-(trimethylsilyl)ethoxy)methyl] and TBDMS [(1,1-dimethylethyl)dimethylsilyl] moieties .
Example Reaction Conditions:
| Step | Reagents/Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Esterification | Ethanol, H₂SO₄, reflux | 4–6 h | 75–85% |
Q. How are intermediates and final products characterized in this synthesis?
Characterization relies on multi-modal spectroscopic and analytical methods:
- IR Spectroscopy : Identifies functional groups (e.g., S-H at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹ in benzimidazole derivatives) .
- NMR : ¹H-NMR detects protons in aromatic (δ 6.5–8.5 ppm) and silyl-protected regions (e.g., SEM group protons at δ 0.0–0.5 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]⁺ peaks with isotopic patterns for bromine) .
- Elemental Analysis : Validates purity (<±0.4% deviation from theoretical C/H/N values) .
Advanced Research Questions
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
Data contradictions (e.g., unexpected shifts in NMR or IR) require cross-validation:
Repetition : Confirm reproducibility under identical conditions.
Alternative Techniques : Use ¹³C-NMR or 2D-COSY to resolve overlapping signals.
Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra .
Elemental Analysis : Rule out impurities affecting spectral clarity .
Case Study : A singlet at δ 12.31 in ¹H-NMR was initially misassigned to S-H but corrected to N-H after ¹³C-NMR and HSQC analysis .
Q. What strategies optimize the removal of SEM and TBDMS protecting groups without side reactions?
- SEM Removal : Use TBAF (tetrabutylammonium fluoride) in THF at 0°C to cleave the SEM group selectively .
- TBDMS Stability : Retain TBDMS under mild acidic conditions (pH 4–6) but cleave with HF-pyridine in polar aprotic solvents .
Example Conditions:
| Protecting Group | Reagent | Solvent | Temp. | Time |
|---|---|---|---|---|
| SEM | TBAF | THF | 0°C | 1–2 h |
| TBDMS | HF-pyridine | DMF | RT | 4 h |
Q. How does the trans-4-silyloxycyclohexyl moiety influence solubility and stability?
The bulky, hydrophobic silyl group:
- Reduces Aqueous Solubility : Requires formulation in DMSO or PEG-based solvents for biological assays.
- Enhances Thermal Stability : Melting points >300°C observed for similar silyl-protected benzimidazoles .
- pH Sensitivity : Hydrolyzes in strong acidic/basic conditions (pH <2 or >10), necessitating neutral buffers during storage .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
Q. How are biological activities of benzimidazole derivatives evaluated methodologically?
In Vitro Assays :
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination).
- Antimicrobial : Broth microdilution for MIC values .
Structure-Activity Relationship (SAR) : Vary substituents (e.g., bromine vs. chlorine) to assess impact on potency .
Molecular Docking : Target enzymes (e.g., topoisomerase II) to rationalize activity .
Data Contradiction Analysis Example
Issue : Discrepancy in reported melting points for 1H-benzimidazole-5-carboxylic acid (>300°C vs. 154°C ).
Resolution : The lower value (154°C) corresponds to the hydrated form, while the anhydrous form decomposes above 300°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
